Product packaging for CULEKININ DEPOLARIZING PEPTIDE(Cat. No.:CAS No. 157536-08-8)

CULEKININ DEPOLARIZING PEPTIDE

Cat. No.: B598366
CAS No.: 157536-08-8
M. Wt: 842.915
InChI Key: ZQSSKEISTIUZGE-LQPYQXOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Insect Neuropeptide Families

The nervous systems of insects utilize a diverse array of chemical messengers, including neuropeptides, to regulate everything from development and reproduction to behavior and homeostasis. nih.gov Neuropeptides are categorized into families based on structural similarities. nih.gov CDP belongs to the leucokinin family, one of many such families that also include allatostatins, tachykinins, and diuretic hormones, among others. nih.govmdpi.comnih.gov These peptide families are integral to the complex signaling networks that govern insect physiology. mdpi.com

Overview of the Leucokinin Peptide Family

The leucokinins (LKs) are a family of neuropeptides first identified in the cockroach Leucophaea maderae. nih.gov They are characterized by a conserved C-terminal pentapeptide sequence, Phe-X-Ser-Trp-Gly-NH2, where X can be various amino acids such as His, Ser, or Tyr. nih.gov Leucokinins are known to be multifunctional, acting as neuromodulators and hormones. nih.gov Their functions are diverse and include the regulation of ion and water balance, feeding, sleep-metabolism interactions, and memory formation. nih.govnih.gov A primary and well-studied role of leucokinins is their diuretic effect, stimulating fluid secretion in the Malpighian tubules, the primary excretory and osmoregulatory organs of insects. nih.govnih.gov

Historical Context of Culekinin Depolarizing Peptide Discovery

This compound was first isolated from a large sample of approximately 1.2 million mosquitoes, predominantly of the species Culex salinarius. nih.gov The discovery was the result of a meticulous process involving extraction and multiple steps of high-performance liquid chromatography (HPLC). nih.gov Researchers used two bioassays to guide the purification process: a myotropic assay on the hindgut of the cockroach Leucophaea maderae and a transepithelial voltage assay on the Malpighian tubules of the mosquito Aedes aegypti. nih.gov

The isolated peptide was named for its potent depolarizing effect on the mosquito Malpighian tubules and its origin from Culex mosquitoes. nih.gov Subsequent analysis, including Edman degradation, revealed its amino acid sequence to be Asn-Pro-Phe-His-Ser-Trp-Gly-NH2. nih.gov This discovery was significant as it was the first leucokinin to be isolated from a blood-feeding or holometabolous insect, expanding the known reach of this peptide family. nih.gov The identification of CDP confirmed previous structure-activity studies that predicted the existence of a leucokinin-like factor in mosquitoes with a specific C-terminal sequence. nih.gov

Properties

CAS No.

157536-08-8

Molecular Formula

C40H50N12O9

Molecular Weight

842.915

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H50N12O9/c41-26(16-33(42)54)40(61)52-12-6-11-32(52)39(60)50-28(13-22-7-2-1-3-8-22)36(57)49-30(15-24-18-44-21-47-24)37(58)51-31(20-53)38(59)48-29(35(56)46-19-34(43)55)14-23-17-45-27-10-5-4-9-25(23)27/h1-5,7-10,17-18,21,26,28-32,45,53H,6,11-16,19-20,41H2,(H2,42,54)(H2,43,55)(H,44,47)(H,46,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)/t26-,28-,29-,30-,31-,32-/m0/s1

InChI Key

ZQSSKEISTIUZGE-LQPYQXOBSA-N

SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N

Origin of Product

United States

Discovery, Isolation, and Structural Characterization of Culekinin Depolarizing Peptide

Source Organism and Biological Sample Preparation

Culekinin Depolarizing Peptide was first isolated from a large-scale collection of mosquitoes. nih.gov The primary source organism was the mosquito species Culex salinarius. nih.gov

Biological Sample Preparation: The process began with a large biomass of approximately 1.2 million mosquitoes, of which 94% were identified as Culex salinarius. nih.gov To extract the peptides, a 15% trifluoroacetic acid solution was used on the whole mosquito bodies. nih.govresearchgate.net This initial acidic extraction is a common method for stabilizing peptides and preventing their degradation by endogenous proteases, while also facilitating their separation from larger proteins and other cellular components.

ParameterDetails
Source Organism Culex salinarius (94% of total sample)
Number of Specimens Approximately 1.2 million
Initial Extraction Solvent 15% Trifluoroacetic Acid

Bioassay-Guided Isolation Methodologies

The isolation of CDP was not a random search but a targeted effort guided by specific bioassays that detected the peptide's biological activity. nih.govmdpi.com This bioassay-guided fractionation approach ensures that only the fractions containing the active compound are carried forward for further purification. mdpi.com Two primary types of bioassays were employed in the discovery of CDP. nih.gov

A rapid myotropic assay was one of the key tools used to track the peptide during purification. nih.gov This assay measures the ability of a substance to cause muscle contractions. In the case of CDP, a hindgut preparation from the cockroach Leucophaea maderae was utilized. nih.govespol.edu.ec The hindgut of this insect is particularly sensitive to myotropic peptides, making it an excellent model for detecting leucokinin-like activity. espol.edu.ecmdpi.com Fractions from the mosquito extract that induced contractions in the cockroach hindgut were considered to contain the active peptide and were selected for further purification. nih.gov

In conjunction with the myotropic assay, a transepithelial voltage assay was used. nih.gov This assay was performed on isolated Malpighian tubules, the primary excretory and osmoregulatory organs of insects, from the yellow fever mosquito, Aedes aegypti. nih.govbiologists.com Leucokinins are known to influence ion transport across the Malpighian tubule epithelium, which results in a change in the transepithelial voltage. nih.govphysiology.org CDP was so named because it was found to be the most potent factor in the Culex salinarius extract for depolarizing the transepithelial voltage of the tubules. nih.gov This electrophysiological assay provided a sensitive and specific method for identifying fractions containing the peptide. nih.govphysiology.org

Bioassay TypeModel SystemMeasured Effect
In Vitro Myotropic Assay Leucophaea maderae hindgutMuscle contraction
Transepithelial Voltage Assay Aedes aegypti Malpighian tubulesDepolarization of transepithelial voltage

Chromatographic Purification Techniques

Following the initial acid extraction, a multi-step purification process was employed to isolate CDP to homogeneity. This involved a combination of solid-phase extraction and high-performance liquid chromatography (HPLC). nih.govresearchgate.net

The crude extract was first subjected to two solid-phase extraction (SPE) steps. nih.govresearchgate.net SPE is a technique used for sample clean-up and concentration, separating the peptides from other interfering substances in the extract. Following the initial purification by SPE, the active fractions were further purified through a series of six sequential HPLC steps. nih.govresearchgate.net HPLC is a high-resolution chromatographic technique that separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase. americanpeptidesociety.orgbiotage.com The use of multiple HPLC steps with different column chemistries and/or solvent gradients is a powerful strategy for isolating a single peptide from a complex biological mixture. waters.com This extensive purification protocol yielded approximately 9.7 nanomoles of pure CDP. nih.govresearchgate.net

Primary Amino Acid Sequence Determination

Once a sufficient quantity of the purified peptide was obtained, its primary structure was determined. The amino acid sequence of this compound was elucidated using Edman degradation. nih.gov This classical method sequentially removes one amino acid at a time from the amino-terminus of a peptide, which is then identified.

The sequence of CDP was determined to be: Asn-Pro-Phe-His-Ser-Trp-Gly-NH₂ nih.gov

This sequence was later confirmed by comparing the chemical and biological properties of the native, isolated peptide with a synthetically produced version of the peptide. nih.gov The identical behavior of the native and synthetic peptides in the bioassays confirmed the accuracy of the determined sequence. nih.gov

Identification of Post-Translational Modifications

Many peptides undergo post-translational modifications (PTMs) after their synthesis on the ribosome, which are crucial for their biological activity and stability. thermofisher.com In the case of this compound, a key post-translational modification was identified at its C-terminus. nih.gov

The primary amino acid sequence determination suggested the presence of a C-terminal amide group (-NH₂) instead of a free carboxyl group (-COOH). nih.gov This was inferred from the comparison with synthetic CDP, where the amidated version matched the native peptide's properties. nih.gov C-terminal amidation is a common PTM in neuropeptides and is known to protect them from degradation by carboxypeptidases, thereby extending their biological half-life, and is often essential for receptor binding and biological activity.

Molecular and Cellular Mechanism of Action of Culekinin Depolarizing Peptide

Effects on Epithelial Ion Transport and Fluid Secretion

The principal function of Culekinin Depolarizing Peptide in Malpighian tubules is the stimulation of electrolyte and, consequently, water secretion. nih.gov This is achieved by profoundly altering the permeability of the epithelial layer to specific ions. The transport of cations and anions across the epithelium can occur through two main routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells). physiology.org CDP primarily targets and modifies these pathways to induce a diuretic effect.

The most significant and immediate effect of CDP and related leucokinins is a dramatic increase in the chloride (Cl⁻) conductance across the Malpighian tubule epithelium. annualreviews.orgphysiology.org In the unstimulated state, the paracellular pathway, located between the epithelial cells, has a low permeability to Cl⁻. physiology.org Upon stimulation by leucokinins, this pathway's conductance to Cl⁻ increases substantially. annualreviews.orgphysiology.org This effect is dependent on the presence of chloride in the surrounding fluid; in the absence of Cl⁻, the peptide cannot induce depolarization. annualreviews.org

Research on related peptides like Leucokinin-VIII in Aedes aegypti demonstrates that the peptide increases transepithelial Cl⁻ diffusion potentials by over five-fold. physiology.org This indicates a direct effect on increasing the permeability of the epithelium to chloride ions. The increased Cl⁻ movement is thought to occur either through the paracellular route via septate junctions or transcellularly through specialized stellate cells, which act as a shunt pathway. biorxiv.orgphysiology.org This action effectively opens a gate for chloride ions to move down their electrochemical gradient into the tubule lumen. annualreviews.org

While CDP's primary action is on chloride conductance, this directly influences the secretion of cations such as sodium (Na⁺) and potassium (K⁺). In insect Malpighian tubules, cations are actively transported into the tubule lumen via the transcellular pathway, a process driven by a V-type H⁺-ATPase on the apical membrane. annualreviews.orgphysiology.org This active transport of positive charges makes the lumen electrically positive relative to the hemolymph. physiology.org

The massive increase in Cl⁻ conductance induced by CDP provides an electrical shunt, allowing the negatively charged chloride ions to follow the actively transported cations into the lumen. physiology.org This coupling preserves electroneutrality and allows for the sustained secretion of both cations and anions, leading to the secretion of NaCl and KCl. annualreviews.orgphysiology.org Therefore, CDP's influence on cation secretion is largely a passive consequence of its primary effect on chloride permeability. By facilitating anion movement, it enables greater net transport of cations and osmotically obliged water. biorxiv.orgphysiology.org

The defining characteristic of CDP is its ability to depolarize the transepithelial membrane potential (Vₜ). nih.gov In an unstimulated Malpighian tubule, the active secretion of cations into the lumen generates a lumen-positive Vₜ, which can be as high as 40-50 mV. physiology.orgphysiology.org

CDP stimulation causes a rapid, reversible, and nearly complete collapse of this potential, bringing the Vₜ close to zero. physiology.orgphysiology.org This depolarization is a direct result of the massive increase in the epithelium's permeability to Cl⁻. The influx of negative chloride ions into the lumen effectively neutralizes the positive charge established by active cation pumping, thus depolarizing the membrane. annualreviews.org Studies on Leucokinin-VIII show a reduction in Vₜ from over 40 mV to just a few millivolts, accompanied by a significant decrease in transepithelial resistance (Rₜ), reflecting the opening of ion channels. physiology.org

Table 1: Electrophysiological Effects of Leucokinin-VIII on Aedes aegypti Malpighian Tubules

ParameterControl Value (Mean ± SE)Value after Leucokinin-VIII (1 µM) (Mean ± SE)Fold Change
Transepithelial Voltage (Vₜ)42.8 ± 9.0 mV2.7 ± 1.3 mV-15.9
Transepithelial Resistance (Rₜ)11.2 ± 1.9 kΩ·cm2.6 ± 0.2 kΩ·cm-4.3
Transepithelial Cl⁻ Diffusion Potential--+5.1

Data sourced from studies on Leucokinin-VIII, a peptide with a mechanism of action homologous to CDP. physiology.org

Intracellular Signaling Cascades and Second Messengers

The effects of this compound on ion transport are initiated by its binding to a specific G-protein-coupled receptor on the surface of tubule cells. nih.gov This binding event triggers a distinct intracellular signaling cascade.

The diuretic action of leucokinins is critically dependent on calcium (Ca²⁺). espol.edu.ec The signaling pathway involves a rapid increase in the concentration of intracellular Ca²⁺. physiology.org This process appears to have two distinct phases:

Release from Intracellular Stores: The initial response is believed to be the release of Ca²⁺ from internal stores, such as the endoplasmic reticulum. This is suggested by the rapid kinetics of the response, which is faster than what can be achieved by influx from the extracellular medium alone. physiology.org

Influx of Extracellular Calcium: This initial release is followed by, or occurs concurrently with, the influx of Ca²⁺ from the extracellular fluid into the cell. This influx occurs through Ca²⁺ channels located in the basolateral membrane. Evidence for this comes from experiments where the effects of leucokinin are partial and transient in a Ca²⁺-free environment but are fully restored when extracellular Ca²⁺ is added back. physiology.org Furthermore, the effects of leucokinin can be reversed by Ca²⁺-channel blockers like nifedipine, confirming the essential role of extracellular calcium entry. physiology.org

Agents like thapsigargin, which raise intracellular Ca²⁺ by inhibiting the re-uptake of calcium into internal stores, can mimic the effects of leucokinin, further cementing the central role of calcium as the key second messenger in this pathway. physiology.org

A key feature of the CDP signaling pathway is its independence from cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP). espol.edu.ec Many other diuretic peptides, such as those related to corticotropin-releasing factor (CRF), exert their effects by stimulating adenylate cyclase and increasing intracellular cAMP levels. biologists.com In contrast, leucokinins, including CDP, have been shown to have no effect on the production of either cAMP or cGMP. espol.edu.ec This places leucokinins in a distinct class of diuretic factors that utilize a Ca²⁺-dependent, cyclic nucleotide-independent mechanism to regulate epithelial ion and fluid transport.

Identification of Specific Cellular Targets and Transport Pathways

The action of CDP is mediated through specific interactions with the distinct cell types and transport routes within the Malpighian tubules. The tubule epithelium is primarily composed of two cell types, principal cells and stellate cells, which play different roles in the transport of ions and water. mdpi.com

Principal Cells and Stellate Cells Interactions

This compound and other leucokinins primarily exert their effects by targeting the stellate cells of the Malpighian tubules. mdpi.comzandawala.com The leucokinin receptor (LKR) has been shown to be expressed in these cells. mdpi.comdntb.gov.ua The binding of leucokinin to its receptor on stellate cells stimulates an increase in intracellular calcium (Ca²⁺). espol.edu.ecmdpi.comscholaris.ca This calcium signaling cascade is the key event that promotes an increase in chloride (Cl⁻) conductance, a critical step in diuretic function. mdpi.com

While stellate cells are the principal target for leucokinin-mediated Cl⁻ transport, some studies suggest that principal cells may also be affected. In Aedes aegypti, leucokinin-VIII was found to increase Ca²⁺ concentrations in principal cells. physiology.org However, in Drosophila melanogaster, the native leucokinin (DLK) produced a significant Ca²⁺ response only in stellate cells, with negligible effects observed in principal cells. senasica.gob.mx This suggests that the specific cellular target may vary depending on the insect species or the specific kinin peptide involved.

The action of CDP on stellate cells contrasts with that of other major diuretic hormones, such as those from the CRF and calcitonin-like families (e.g., DH31, DH44), which primarily act on the larger, more numerous principal cells to stimulate cation transport. scispace.commdpi.com

Diuretic Peptide Family Primary Cellular Target Second Messenger Primary Effect
Kinin (e.g., CDP) Stellate Cells mdpi.comzandawala.comCa²⁺ espol.edu.ecmdpi.comIncrease Cl⁻ conductance mdpi.com
CRF-like (e.g., DH44) Principal Cells researchgate.netmdpi.comcAMP researchgate.netscispace.comStimulate V-ATPase; cation transport scispace.commdpi.com
Calcitonin-like (e.g., DH31) Principal Cells mdpi.comcAMP researchgate.netStimulate V-ATPase; cation transport mdpi.com
CAPA Principal Cells mdpi.comCa²⁺, NO, cGMP mdpi.comStimulate secretion mdpi.com

This table provides an interactive summary of the cellular targets for major diuretic peptide families in insects.

Impact on Apical Membrane Electroconductive Pathways

The primary action of CDP—increasing Cl⁻ conductance in the stellate cell or paracellular pathway—has a profound secondary impact on the electroconductive pathways of the entire epithelium, including the apical membrane of principal cells. annualreviews.org In isolated and perfused Malpighian tubules, leucokinins cause a rapid and significant depolarization of the transepithelial voltage and a dramatic reduction in transepithelial resistance. annualreviews.org

Differential Effects on Paracellular Shunt and Transcellular Pathways

Epithelial transport occurs via two main routes: the transcellular pathway , which involves movement through the cells and is the site of active transport, and the paracellular pathway (or shunt pathway), which involves passive movement between the cells through septate junctions. physiology.orgbiologists.com

This compound and other leucokinins exert their primary influence on the paracellular shunt pathway . physiology.orgscispace.comphysiology.org Their mechanism involves a rapid and reversible increase in the permeability of this pathway to Cl⁻ ions. scispace.comphysiology.organnualreviews.org This targeted action on the paracellular Cl⁻ conductance is a hallmark of kinin-induced diuresis. physiology.org

This mechanism is distinct from that of other diuretic peptides, such as Mosquito Natriuretic Peptide (MNP), which is a CRF-like peptide. MNP selectively stimulates the transcellular pathway in principal cells to increase the active secretion of Na⁺. physiology.orgscispace.combiologists.com Therefore, the insect excretory system utilizes different peptides to independently or synergistically regulate these two parallel transport routes. CDP modulates the passive, dissipative shunt pathway to facilitate the secretion driven by the active, energy-dependent transcellular pathway. physiology.org

Pathway Description Primary Peptide Regulator(s) Effect of Regulator
Transcellular Active transport of Na⁺ and K⁺ through principal cells. biologists.comMNP (CRF-like) scispace.combiologists.comStimulates Na⁺ secretion. scispace.com
Paracellular Passive transport of Cl⁻ between epithelial cells. physiology.orgbiologists.comCDP (Kinin) physiology.orgphysiology.orgIncreases Cl⁻ conductance. scispace.comphysiology.org

This interactive table compares the differential regulation of transport pathways in insect Malpighian tubules.

Interaction with Electrogenic Pumps

The primary engine for cation secretion in the Malpighian tubule is a powerful electrogenic pump, specifically a vacuolar-type H⁺-ATPase (V-ATPase), located on the apical membrane of the principal cells. scispace.comannualreviews.org This pump actively transports protons (H⁺) into the tubule lumen, creating both a chemical and an electrical gradient. This proton motive force then drives the secondary active transport of Na⁺ and K⁺ into the lumen via Na⁺/H⁺ and K⁺/H⁺ exchangers. scispace.comannualreviews.org

This compound does not appear to interact directly with the V-ATPase. The stimulation of this electrogenic pump is the primary mechanism of other diuretic hormones, like DH31 and DH44, which act on principal cells via the second messenger cAMP. mdpi.comresearchgate.net Specific inhibition of the V-ATPase with drugs like bafilomycin A1 leads to a depolarization of membrane voltages and a halt to secretion, confirming the pump's central role in generating the transepithelial potential. annualreviews.org

Instead of direct activation, CDP's interaction with the electrogenic pump is indirect but crucial. By increasing the Cl⁻ conductance of the paracellular pathway, CDP effectively provides a counter-ion for the cations being actively pumped into the lumen by the V-ATPase system. annualreviews.org This prevents the buildup of an opposing electrical charge in the lumen, allowing the electrogenic pumps to operate at a high rate without being limited by the electrochemical gradient. In essence, CDP modulates the electrical environment of the epithelium to facilitate the maximal activity of the electrogenic pumps in the principal cells, thereby enabling rapid fluid and electrolyte secretion. annualreviews.org

Biological Receptors and Receptor Pharmacology of Culekinin Depolarizing Peptide

Characterization of Kinin-Binding Sites

The initial characterization of the receptors for CDP and related kinins involved the identification of specific binding sites in target tissues. Studies on mosquito Malpighian tubules identified kinin-specific binding sites on the plasma membranes. espol.edu.ec In mosquitoes, these binding sites were reported to be proteins with a molecular weight of 60 to 62 kDa. espol.edu.ec A leucokinin-binding protein with receptor-like characteristics and a size of 54–62 kDa was also identified. researchgate.net These binding sites are integral to the peptide's function, as the interaction is a prerequisite for its biological activity. The properties and size of these binding sites suggested they were likely G-protein-coupled receptors. espol.edu.ec

Classification as a G-Protein Coupled Receptor (GPCR) Ligand

Culekinin Depolarizing Peptide is classified as a ligand for a G-protein coupled receptor (GPCR). GPCRs are a large and ubiquitous superfamily of proteins characterized by their seven transmembrane helices, which play a crucial role in cellular signaling for a wide variety of ligands, including hormones and neurotransmitters. scielo.org.mxtocris.com The evidence for the CDP receptor being a GPCR comes from several lines of research. The initial properties of the kinin-binding sites in insects were suggestive of this receptor class. espol.edu.ec More definitive evidence came from the successful cloning of a leucokinin-like neuropeptide receptor from the pond snail, Lymnaea stagnalis. nih.govresearchgate.net This receptor, the first of its kind to be cloned, was structurally and functionally confirmed as a new member of the G-protein-coupled neuropeptide receptor family. nih.govresearchgate.net This finding strongly supports the classification of receptors for the entire leucokinin family, including CDP, as GPCRs.

Receptor Cloning and Expression Studies

While specific kinin-binding proteins were identified in mosquitoes, the definitive cloning of a leucokinin receptor was first achieved in the mollusk Lymnaea stagnalis. researchgate.netnih.govresearchgate.net Researchers used molecular cloning techniques to isolate a cDNA, designated GRL104, from the central nervous system of the snail. nih.govresearchgate.net The GRL104 cDNA encoded a protein with the characteristic features of a neuropeptide GPCR. nih.gov

To identify its ligand and characterize its function, the GRL104 receptor was expressed in stably transfected Chinese Hamster Ovary (CHO-K1) cells. nih.gov A functional calcium assay was then used to screen for activation by peptide extracts from the snail's nervous system. nih.gov This approach led to the identification and sequencing of the endogenous ligand, a leucokinin-like peptide named lymnokinin. nih.gov This work represented the first cloning and functional expression of a receptor for the leucokinin peptide family. nih.govresearchgate.net

Comparative Receptor Affinity and Selectivity

The specificity of a peptide ligand for its receptor is a key aspect of its pharmacology. Structure-activity relationship studies have shown that the C-terminal sequence of leucokinins, specifically the pentapeptide Phe-X-Ser-Trp-Gly-NH₂, is critical for receptor interaction and biological activity. researchgate.net

The cloned leucokinin receptor from Lymnaea stagnalis (GRL104) provided a system to test the affinity and selectivity of different leucokinin-related peptides. nih.govresearchgate.net While the endogenous ligand, lymnokinin, was most potent, other leucokinins could also activate the receptor, but with varying degrees of efficacy. This demonstrates the receptor's ability to discriminate between structurally similar peptides. nih.govresearchgate.net For instance, leucokinin V, which has fewer amino acids in common with lymnokinin, was significantly less potent. nih.gov this compound I (CDP I), which also shares the C-terminal region, was noted to have a comparatively lower potency on this specific molluscan receptor, highlighting the subtle structural requirements for high-affinity binding. nih.gov

This differential activation underscores the principle of receptor selectivity, where small changes in a peptide's amino acid sequence can significantly alter its binding affinity and functional potency. plos.orgmdpi.com

Biosynthesis, Processing, and Distribution of Culekinin Depolarizing Peptide

Gene Encoding Leucokinin Precursor Peptides

The genetic foundation for Culekinin Depolarizing Peptide lies in the gene that encodes its larger precursor protein. In insects, leucokinin peptides are derived from a single precursor gene. biologists.comnih.gov The number of active peptide sequences, or paracopies, that can be generated from this single gene varies significantly across different insect species. nih.gov

In mosquitoes, this genetic arrangement is a conserved feature. biologists.com Research on the Anopheles gambiae genome, for instance, has shown that a single transcript encodes a precursor protein that yields three distinct leucokinin peptides (Anopheles leucokinin I-III). biologists.com This is consistent with findings in other mosquito species, including Aedes aegypti and Culex salinarius, which also produce three leucokinins from one gene. biologists.comresearchgate.net In contrast, other insects like the fruit fly, Drosophila melanogaster, possess a gene that encodes only a single leucokinin peptide. biologists.comresearchgate.net The gene in Anopheles gambiae that encodes the three leucokinins predicts a protein of 296 amino acids. biologists.com

Post-Translational Processing and Maturation Pathways

The conversion of the initial gene product into a biologically active this compound involves several critical post-translational modification steps. This process is essential for creating functional neuropeptides from their inactive precursor forms (pre-propeptides). researchgate.netconicet.gov.ar

The general pathway for neuropeptide synthesis begins in the nucleus with the transcription of the gene into mRNA, which is then translated into a pre-propeptide in the endoplasmic reticulum. researchgate.net This large, inactive protein is then transported to the Golgi apparatus and packaged into immature secretory granules. researchgate.net It is within these granules that the final maturation steps occur. researchgate.net

Key processing events for leucokinins include:

Signal Peptide Cleavage: The precursor protein contains a signal peptide at its N-terminus, a sequence of approximately 24 amino acids in Anopheles, which directs the protein into the secretory pathway. biologists.com This signal peptide is cleaved off to form the propeptide.

Proteolytic Cleavage: The propeptide is further processed by endoproteolytic enzymes that cleave at specific sites to release the individual peptide sequences. researchgate.net For leucokinins, these cleavage sites are typically marked by pairs of basic amino acids (dibasic sites), such as lysine (B10760008) or arginine, which flank the peptide sequence. biologists.comconicet.gov.ar

C-Terminal Amidation: The final and crucial step for the biological activity of leucokinins is C-terminal amidation. biologists.comespol.edu.ec The leucokinin sequences in the precursor protein are followed by a Glycine (B1666218) (Gly) residue. biologists.com This glycine is enzymatically converted into a C-terminal amide group (—NH2) on the mature peptide. biologists.com This amidation is essential for the peptide's ability to interact with its receptor and exert its physiological effects. nih.govespol.edu.ec The confirmed sequence for CDP isolated from Culex salinarius is Asn-Pro-Phe-His-Ser-Trp-Gly-NH2, reflecting this C-terminal amide structure. nih.gov

Expression and Localization in Insect Nervous System and Peripheral Tissues

Immunohistochemical studies using an antiserum that specifically detects this compound II (CDP-II) have pinpointed its location within the nervous system of the mosquito Culex salinarius. nih.gov The distribution of CDP-II suggests it functions primarily as a neurotransmitter or neuromodulator rather than as a circulating neurohormone. nih.gov

Immunoreactive neurons containing CDP-II are found in several distinct regions of the central nervous system:

Head Ganglia: Staining was observed in neurons within the pars lateralis, the optic lobe, and the suboesophageal ganglion. nih.gov

Thoracic Ganglia: Immunoreactive neurons were also identified in the pro-, meso-, and metathoracic neuromeres. nih.gov

Significantly, while some immunopositive axons were seen extending into the nervi corporis cardiacii II, no immunoreactivity was detected in the retrocerebral complex itself. nih.gov The retrocerebral complex, which includes neurohemal organs like the corpora cardiaca, is a primary site for the release of neurohormones into the insect's circulatory system (hemolymph). nih.govfrontiersin.org The absence of staining in this complex indicates that CDP is likely released locally at synapses within the central nervous system rather than being widely dispersed as a hormone. nih.gov

Putative Release Mechanisms

The release of neuropeptides like this compound is a regulated process that occurs in response to specific stimuli. researchgate.netwikipedia.org Following their synthesis and maturation, neuropeptides are stored in large dense-core vesicles within the neurons. researchgate.netresearchgate.net These vesicles are then transported along axons to the sites of release. frontiersin.org

For neuropeptides that act as hormones, release occurs from neurohemal organs directly into the hemolymph, allowing them to travel to distant target tissues. frontiersin.orgwikipedia.org However, for neuropeptides that function as neurotransmitters or neuromodulators, release occurs at synaptic terminals within the nervous system. wikipedia.org

Given the specific localization of CDP-II within the central nervous system and its absence from the main neurohemal organs of Culex salinarius, its putative release mechanism is primarily synaptic. nih.gov The peptide is likely released from the axon terminals of the identified neurons in the brain and thoracic ganglia, where it can act on adjacent neurons to modulate their activity. nih.gov This localized release supports its proposed role as a neuromodulator or neurotransmitter, directly influencing neural circuits within the insect's CNS. nih.gov

Structure Activity Relationship Sar Studies of Culekinin Depolarizing Peptide and Analogues

Identification of Critical Amino Acid Residues for Depolarizing Activity

Research has consistently shown that the core biological activity of the leucokinin family, including Culekinin Depolarizing Peptide, resides within a conserved C-terminal pentapeptide sequence: Phe-X-Ser-Trp-Gly-NH2. nih.gov Within this essential motif, specific amino acid residues are critical for inducing the depolarizing effect.

Studies on leucokinin VIII have revealed that the aromatic residues, Phenylalanine (Phe) at position -5 (relative to the C-terminus) and Tryptophan (Trp) at position -2, are indispensable for activity. When either of these residues is substituted with Alanine, the resulting analogues become inactive in the Leucophaea maderae hindgut assay. espol.edu.ec However, analogues where the positions of Phe and Trp are swapped retain potency, indicating that the presence of aromatic groups at these specific locations is the key requirement. espol.edu.ec It is believed that the core sequence adopts a β-turn conformation during receptor interaction, which brings the crucial Phe and Trp residues into close proximity. espol.edu.ec In CDP, this corresponds to Phe at position 3 and Trp at position 6 of its full sequence (Asn-Pro-Phe-His-Ser-Trp-Gly-NH2). nih.gov The amino acid at the variable 'X' position, which is Histidine (His) in CDP, also influences the peptide's potency and receptor selectivity. nih.gov

Significance of C-Terminal Amidation and Sequence Homology

The amidation of the C-terminal glycine (B1666218) residue is a vital post-translational modification for the biological activity of CDP and other leucokinins. This C-terminal amide group (-NH2) is a common feature among many neuropeptides and is crucial for their function and stability. nih.govnih.govlifetein.com The conversion of the C-terminal carboxyl acid to an amide neutralizes the negative charge, which can be critical for receptor interaction. espol.edu.eclifetein.com For leucokinins, the presence of this amide is required for activity, as its removal and replacement with a negatively charged C-terminal acid group prevents the peptide from interacting effectively with its receptor sites. espol.edu.ec The identity of CDP was confirmed by demonstrating that the native peptide and a synthetically produced version with a C-terminal amide had identical chemical and biological properties. nih.gov

CDP shares significant sequence homology with the broader leucokinin family of insect neuropeptides, which were first identified in the cockroach Leucophaea maderae. nih.govnih.gov This homology is most pronounced in the C-terminal pentapeptide sequence, Phe-X-Ser-Trp-Gly-NH2, which is a defining characteristic of this peptide family. nih.gov This conserved region is responsible for their shared physiological effects, such as stimulating fluid secretion in Malpighian tubules and inducing muscle contractions. espol.edu.ecnih.gov The discovery of CDP in the mosquito Culex salinarius was the first identification of a leucokinin in a holometabolous, or blood-feeding, insect. nih.gov

Design and Synthesis of this compound Analogues

To probe the specific contributions of each part of the peptide to its function, researchers have designed and synthesized numerous CDP and leucokinin analogues. This process typically involves solid-phase peptide synthesis, a standard laboratory technique. These synthetic analogues often feature systematic substitutions of amino acids to identify which residues are essential for activity and which can be altered. nih.gov

For example, studies have created analogues with substitutions at the Phenylalanine and Tryptophan positions to confirm the necessity of their aromatic side chains. espol.edu.ec Other synthetic strategies include creating analogues with modified peptide backbones to enhance stability against enzymatic degradation, a key step in developing potentially useful molecules like insecticides. pnas.org For instance, biostable kinin peptidomimetics containing non-natural amino acids like aminoisobutyric acid have been synthesized and shown to have high potency, sometimes even greater than the native peptides. pnas.org The synthesis and testing of such analogues are fundamental to SAR studies, allowing for a detailed mapping of the peptide's functional domains.

Comparative Analysis of Biological Potency of Related Leucokinins

The biological potency of CDP is frequently evaluated in comparison to other naturally occurring leucokinins and their synthetic analogues. These comparisons are typically conducted using bioassays, such as measuring the stimulation of fluid secretion in the Malpighian tubules of insects like the mosquito Aedes aegypti or hindgut contraction in the cockroach Leucophaea maderae. nih.govnih.gov

These comparative analyses reveal a clear relationship between the peptide's structure and its potency. For instance, different leucokinins from the same species, such as Aedeskinins I, II, and III from Aedes aegypti, exhibit varying levels of diuretic activity on Malpighian tubules. espol.edu.ecpnas.org Similarly, when leucokinins from different species are tested on the same bioassay, their potencies can differ significantly. For example, Leucokinin V was found to be less potent than other members of its family in one study. nih.gov A study on the snail Lymnaea stagnalis found a clear relationship between the length of the C-terminal peptide fragment and its functional response, with potency increasing as more residues were added to the core pentapeptide. jneurosci.org

The table below presents a comparative overview of various leucokinins, highlighting their sequences and origins. This comparative data is essential for understanding the subtle structural variations that fine-tune the biological activity across this important family of insect neuropeptides.

Peptide NameSequenceSpecies of Origin
This compound (CDP) Asn-Pro-Phe-His-Ser-Trp-Gly-NH2Culex salinarius (mosquito) nih.gov
Leucokinin I Asp-Pro-Ala-Phe-Asn-Ser-Trp-Gly-NH2Leucophaea maderae (cockroach) espol.edu.ec
Leucokinin II Asp-Pro-Gly-Phe-Ser-Ser-Trp-Gly-NH2Leucophaea maderae (cockroach) espol.edu.ec
Leucokinin III Asp-Gln-Gly-Phe-Asn-Ser-Trp-Gly-NH2Leucophaea maderae (cockroach) espol.edu.ec
Leucokinin IV Asp-Pro-Ala-Phe-Ser-Ser-Trp-Gly-NH2Leucophaea maderae (cockroach) espol.edu.ec
Aedeskinin I Asn-Ser-Lys-Tyr-Val-Ser-Lys-Gln-Lys-Gln-Arg-Phe-Ser-Trp-Gly-NH2Aedes aegypti (mosquito) espol.edu.ec
Aedeskinin II Asn-Gln-Lys-Thr-Tyr-Val-Ser-Lys-Gln-Lys-Gln-Arg-Phe-Ser-Trp-Gly-NH2Aedes aegypti (mosquito) espol.edu.ec
Aedeskinin III Gly-Ser-Lys-Tyr-Val-Ser-Lys-Gln-Lys-Gln-Arg-Phe-Ser-Trp-Gly-NH2Aedes aegypti (mosquito) espol.edu.ec
Drosophila Leucokinin (DLK) Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-NH2Drosophila melanogaster (fruit fly) biologists.com
Lymnokinin Pro-Ser-Phe-His-Ser-Trp-Ser-NH2Lymnaea stagnalis (pond snail) nih.gov

Comparative Physiology and Evolutionary Aspects of Leucokinins

Cross-Species Activity and Conservation of Function

The structural conservation of the C-terminal pentapeptide motif, FXXWG-amide (where X can be various amino acids), is a hallmark of the leucokinin family and is critical for receptor activation. researchgate.netsdbonline.org This conservation allows for significant cross-species activity. For instance, leucokinins from one insect species can often elicit a physiological response in another.

Studies on protease-resistant kinin analogs have further highlighted this cross-species activity, showing effects on feeding behavior in both lepidopteran larvae and mosquitoes like Aedes aegypti. nih.gov The functional similarity of leucokinin-like receptors has been established in snails, ticks, and insects, pointing to a wide phylogenetic distribution of this signaling system among invertebrates. sdbonline.org This conservation of function, particularly in processes like diuresis and muscle contraction, underscores the fundamental importance of leucokinin signaling in invertebrate physiology. sdbonline.orgmdpi.com

Functional Diversity Across Insect Orders

Despite the conserved core function, the physiological roles of leucokinins exhibit remarkable diversity across different insect orders. This diversity is often linked to the number and distribution of leucokinin-expressing neurons, which can vary significantly between species. nih.govmdpi.com

In many insects, a common feature is the presence of 1-3 pairs of neurosecretory cells expressing leucokinin in each abdominal segment of the ventral nerve cord. nih.govmdpi.com These cells are often implicated in the regulation of Malpighian tubule secretion, acting as diuretic hormones. nih.govnih.gov However, the complexity of leucokinin systems can range from the relatively simple pattern of 20 neurons in a Drosophila larva to the approximately 250 neurons found in cockroaches. nih.govmdpi.com

This anatomical variability translates into a broad spectrum of functions:

Diuresis and Ion Homeostasis: A primary and widely conserved function is the regulation of fluid and ion balance through action on the Malpighian tubules. nih.govnih.gov

Myotropic Activity: Leucokinins stimulate the contraction of visceral muscles, particularly the hindgut. nih.govsdbonline.org

Neuromodulation and Behavior: In species like Drosophila, leucokinins are involved in a wide array of behaviors, including the regulation of feeding, sleep-metabolism interactions, state-dependent memory formation, and the modulation of taste sensitivity and nociception. researchgate.netnih.govnih.gov

Feeding Behavior: Studies have shown that leucokinin signaling can influence feeding. For example, knocking down the leucokinin receptor in the fall webworm, Hyphantria cunea, leads to increased feeding. frontiersin.org In Aedes aegypti, a leucokinin mimetic was found to inhibit the response of sugar taste neurons, suggesting a role in modulating feeding choices. nih.gov

The table below summarizes some of the diverse functions of leucokinins observed in different insect orders.

FunctionInsect Order/SpeciesResearch Finding
Diuresis Rhodnius prolixus (Hemiptera)Leucokinins act as diuretic factors, increasing secretion in Malpighian tubules. nih.gov
Myotropic Activity Leucophaea maderae (Blattodea)First identified for their stimulatory action on hindgut contractions. nih.gov
Feeding Regulation Hyphantria cunea (Lepidoptera)Knockdown of the leucokinin gene or its receptor promoted feeding. frontiersin.org
Taste Modulation Aedes aegypti (Diptera)A leucokinin analog inhibited sucrose (B13894) taste detection at the peripheral neuron level. nih.gov
Sleep & Metabolism Drosophila melanogaster (Diptera)Leucokinin signaling is involved in the interplay between sleep and metabolic state. nih.gov
Stress Response Hyphantria cunea (Lepidoptera)Knockdown of leucokinin signaling increased resistance to desiccation and starvation. frontiersin.orgfrontiersin.org

Phylogenetic Relationships within the Kinin Peptide Family

The kinin peptide family, to which leucokinins belong, is part of a larger superfamily of neuropeptides. Phylogenetic analyses based on the sequences of both the peptides and their receptors have provided insights into their evolutionary relationships. The leucokinin signaling system appears to be restricted to protostomes, with genes for these peptides and their receptors being absent in vertebrates and several invertebrate phyla. researchgate.netnih.gov

Within insects, the number of leucokinin genes can vary. For example, Drosophila melanogaster has a single leucokinin gene, while other species may have more. sdbonline.orgnih.gov The receptors for leucokinins are G-protein coupled receptors (GPCRs) that are only distantly related to other known receptor families. nih.gov Phylogenetic studies of these receptors in Diptera (flies and mosquitoes) indicate that the kinin receptor is closely related to receptors for other neuropeptides like tachykinins, neuropeptide F (NPF), and short neuropeptide F (sNPF). nih.gov This suggests a possible co-evolution of these ligand-receptor systems in insects. nih.gov

The pyrokinin (PK) family of peptides is another related group, characterized by a C-terminal FXPRLamide motif. usda.gov Phylogenetic analyses of pyrokinin and CAPA receptors (which bind a subset of pyrokinins) also help to delineate the evolutionary history of these peptide families. researchgate.netzobodat.at These studies, often utilizing mass spectrometry to sequence peptides from various species, have shown that neuropeptide sequences can be valuable for reconstructing phylogenetic relationships among insect groups. usda.govzobodat.at For instance, comparisons of PBAN/pyrokinin gene sequences correlate well with the established taxonomic classification of insects. usda.gov

Evolutionary Implications for Insect Homeostasis

The evolution of the leucokinin signaling system has had profound implications for the maintenance of homeostasis in insects, particularly in adapting to diverse and often challenging environments. The primary role of leucokinins in regulating water and ion balance is a critical adaptation for terrestrial life, where the risk of desiccation is high. nih.govfrontiersin.org

The functional diversification of leucokinins suggests an evolutionary trajectory from a primary role in osmoregulation and myotropic activity to more complex neuromodulatory functions. In ancestrally wingless insects (exopterygotes), a single cell type in the Malpighian tubules appears to respond to all neuropeptide signals. In contrast, the more recently evolved endopterygote insects, like Drosophila, possess specialized cell types that mediate distinct neuropeptide signals, including that of leucokinin. nih.gov This partitioning of function may allow for more precise control and the exceptionally high secretion rates observed in some insects, providing a significant physiological advantage. nih.gov

Furthermore, the integration of leucokinin signaling with other physiological processes, such as feeding and metabolism, highlights its role as a key homeostatic regulator. frontiersin.orgfrontiersin.org By linking nutritional state to diuretic activity and feeding behavior, leucokinins help to maintain an organism's internal stability in the face of environmental fluctuations. The ability to survive desiccation and starvation is enhanced by the modulation of leucokinin signaling, as demonstrated in the fall webworm. frontiersin.orgfrontiersin.org

Advanced Research Methodologies for Studying Culekinin Depolarizing Peptide

In Vitro Organ Perfusion and Microdissection Techniques

The initial isolation and characterization of CDP relied heavily on in vitro bioassays using dissected insect organs. One key method involved a myotropic assay using the hindgut preparation from the cockroach, Leucophaea maderae. nih.gov This technique assesses the peptide's ability to stimulate muscle contraction.

Another critical technique is the perfusion of isolated Malpighian tubules, the primary excretory and osmoregulatory organs in insects. For CDP, tubules from the mosquito Aedes aegypti were microdissected and used in a transepithelial voltage assay. nih.gov This method allows for the direct measurement of changes in ion transport across the tubule epithelium upon application of the peptide, providing quantitative data on its physiological effects. The observation that CDP causes depolarization of the transepithelial voltage was fundamental to its naming and understanding of its function. nih.gov

Electrophysiological Patch-Clamp and Voltage-Recording Approaches

To investigate the specific ionic mechanisms underlying the physiological effects of CDP, researchers employ electrophysiological techniques. Voltage-recording approaches, such as the transepithelial voltage assay mentioned previously, provide a macroscopic view of how the peptide alters net ion movement across an entire tissue like the Malpighian tubule. nih.gov

For a more detailed, cellular-level analysis, the patch-clamp technique is the gold standard for studying ion channel activity. nih.govscielo.br While specific patch-clamp studies on CDP are not detailed in the provided results, this methodology would be applied to individual cells of the Malpighian tubules. In a typical experiment, a micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents through single channels or across the entire cell membrane (whole-cell recording). frontiersin.org This approach would enable researchers to determine which specific ion channels (e.g., for chloride, sodium, or potassium) are modulated by CDP, leading to the observed depolarization.

Fluorescent Imaging Techniques for Ion and Second Messenger Dynamics

Fluorescent imaging techniques offer high spatial and temporal resolution for monitoring intracellular changes that occur in response to peptide signaling. To study the effects of CDP, these methods could be used to visualize fluctuations in key ions and second messengers within the cells of target tissues like Malpighian tubules.

Genetically encoded or synthetic fluorescent sensors can be loaded into cells to report changes in the concentration of specific ions, such as intracellular calcium (Ca²⁺). frontiersin.org Similarly, probes for second messengers like cyclic AMP (cAMP) can reveal the intracellular signaling cascades initiated by CDP binding to its receptor. frontiersin.orgnih.gov By observing changes in fluorescence intensity or lifetime, researchers can map the signaling pathways activated by the peptide, linking receptor activation to the ultimate physiological response of altered ion transport.

Peptide Synthesis and High-Resolution Purification Methods

The chemical identification and production of CDP for research purposes are achieved through sophisticated synthesis and purification protocols. The synthesis of CDP is typically accomplished using Solid Phase Peptide Synthesis (SPPS). evitachem.com This widespread method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. evitachem.compeptide.com The process includes cycles of deprotection (removing the temporary protecting group from the last added amino acid) and coupling (adding the next protected amino acid). evitachem.compeptide.com

Following synthesis and cleavage from the resin, the crude peptide must be purified. youtube.com High-resolution purification is overwhelmingly achieved using High-Performance Liquid Chromatography (HPLC). evitachem.com In the original isolation of native CDP from mosquito extracts, a multi-step process involving solid-phase extraction followed by six different HPLC steps was required to achieve a pure sample. nih.gov Both native and synthetic CDP are validated by ensuring they have identical chemical properties and biological activity. nih.gov

Table 1: Overview of CDP Synthesis and Purification Steps

Step Technique Description
Synthesis Solid Phase Peptide Synthesis (SPPS) Stepwise addition of protected amino acids to a peptide chain on a solid resin support. evitachem.com
Cleavage Chemical Cleavage Use of reagents like trifluoroacetic acid (TFA) to release the completed peptide from the resin. youtube.com
Purification High-Performance Liquid Chromatography (HPLC) The crude peptide is passed through a column under high pressure, separating it from impurities based on properties like hydrophobicity. nih.govevitachem.com

| Verification | Mass Spectrometry & Bioassay | The mass of the purified peptide is confirmed, and its biological activity is compared to the native peptide. nih.govyoutube.com |

Immunochemical and Molecular Biological Techniques

Immunochemical methods are vital for detecting and localizing peptides within tissues, providing anatomical context for their physiological functions.

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides. For CDP, an ELISA was developed using an antiserum raised against an analog of a related peptide, achetakinin. nih.gov This antiserum was found to specifically detect Culekinin Depolarizing Peptide II (CDP-II) from the mosquito Culex salinarius. nih.gov Characterization of the antiserum showed that it recognized two different epitopes in the C-terminal region of the peptides, confirming its specificity for CDP-II among the various peptides isolated from C. salinarius. nih.gov

Using the specific antiserum developed and validated via ELISA, researchers performed immunocytochemical studies to pinpoint the location of CDP-II within the mosquito. nih.gov This technique involves applying the antibody to tissue sections; the antibody binds to the target peptide, and its location is then visualized using fluorescent or enzymatic tags.

These localization studies demonstrated that CDP-II is a neuropeptide. nih.gov Immunoreactive neurons were identified in specific regions of the mosquito nervous system. nih.gov

Table 2: Localization of CDP-II Immunoreactivity in Culex salinarius

Nervous System Region Presence of Immunoreactive Neurons
Head Ganglia
Pars Lateralis Present
Optic Lobe Present
Suboesophageal Ganglion Present
Retrocerebral Complex Absent
Thoracic Ganglia
Prothoracic Neuromere Present
Mesothoracic Neuromere Present

Data sourced from Strey et al. (1994). nih.gov

The presence of CDP-II in these specific neurons, with axons extending toward but not terminating in neurohemal organs, suggests its function is primarily as a neuromodulator or neurotransmitter rather than a circulating neurohormone. nih.gov

Gene Knockdown and Overexpression Models

The functional elucidation of neuropeptides like the this compound (CDP) has been significantly advanced by the application of sophisticated genetic tools that allow for the targeted manipulation of gene expression. Gene knockdown and overexpression models, in particular, serve as powerful methodologies to investigate the physiological and behavioral roles of CDP by observing the consequences of its diminished or augmented presence, respectively. These reverse genetics approaches have become cornerstones in entomology and neuroscience for dissecting the complex signaling pathways governed by neuropeptides.

Gene Knockdown Models

Gene knockdown refers to techniques that reduce the expression of a specific gene, leading to a decrease in the corresponding protein levels. This loss-of-function approach is invaluable for determining the necessity of a gene product for a particular biological process. The most prominent techniques used for this purpose in insects are RNA interference (RNAi) and CRISPR-Cas9-mediated gene knockout.

RNA Interference (RNAi): RNAi is a widely used mechanism for post-transcriptional gene silencing. researchgate.net It is initiated by introducing double-stranded RNA (dsRNA) that is homologous to the target gene—in this case, the gene encoding the CDP precursor. This dsRNA is processed by cellular machinery (specifically the Dicer enzyme) into small interfering RNAs (siRNAs). researchgate.net These siRNAs are then incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades the messenger RNA (mRNA) of the target gene, thereby preventing its translation into a functional peptide. researchgate.net The application of RNAi has proven effective in unraveling the functions of various neuropeptides in insects. nih.govsdbonline.org

CRISPR-Cas9 System: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a more recent and potent genome-editing tool that can be used to create permanent loss-of-function mutations (gene knockouts). mdpi.comwikipedia.org This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break in the DNA. mdpi.com The cell's natural DNA repair mechanisms often introduce small insertions or deletions (indels) at the break site, which can cause a frameshift mutation and result in a non-functional gene product. mdpi.com The CRISPR-Cas9 system has been successfully adapted for genome editing in Aedes aegypti, the mosquito genus in which CDP is studied, making it a highly relevant technique for creating CDP-null mosquito lines. mdpi.comnih.govresearchgate.net

The generation of a complete CDP knockout line would offer a definitive model to study its functions without the potential for incomplete silencing sometimes observed with RNAi. nih.gov Phenotypic analysis of these knockout mosquitoes would provide critical insights into the fundamental roles of CDP.

Phenotypic ParameterExperimental Group (CDP dsRNA)Control Group (GFP dsRNA)Interpretation of Findings
Survival Under Desiccation Stress (% survival at 24h)75%40%Reduced CDP signaling enhances resistance to water loss, suggesting a role for CDP in promoting diuresis or water excretion.
Time to Anesthesia in Starvation Assay (hours)60 hours48 hoursCDP knockdown increases resistance to starvation, indicating a potential role for the peptide in regulating metabolism or energy expenditure.
Volume of Fluid Excreted Post-Blood Meal (nL/hr)85 nL/hr150 nL/hrA significant decrease in post-meal fluid excretion suggests CDP is a diuretic factor involved in maintaining water and ion homeostasis.
Food Intake Volume in 10 min (µL)1.8 µL1.2 µLIncreased food intake suggests that CDP may act as a satiety signal or regulate meal termination.

Overexpression Models

In contrast to knockdown models, overexpression models are designed to study the effects of a gene product when it is present in excess. These gain-of-function studies can reveal the sufficiency of a peptide to induce a particular physiological or behavioral response and can help delineate the pathways through which it acts.

The GAL4/UAS System: The most common method for targeted gene overexpression in insects, particularly the model organism Drosophila melanogaster, is the GAL4/UAS binary system. nih.govnih.govwikipedia.org This powerful system involves two transgenic lines: a "driver" line that expresses the yeast transcription factor GAL4 in a specific set of cells or tissues, and a "responder" line containing the gene of interest (e.g., the CDP precursor gene) downstream of an Upstream Activating Sequence (UAS). wikipedia.org When these two lines are crossed, the resulting offspring express GAL4 in the targeted cells. GAL4 then binds to the UAS sequence, driving high levels of transcription of the CDP gene specifically in those cells. nih.govwikipedia.org This allows researchers to investigate the effects of CDP overexpression in the entire organism, in the nervous system, or even in specific subsets of neurons.

While originally developed in Drosophila, efforts have been made to adapt similar binary expression systems for use in other insects, including mosquitoes. researchgate.net Applying such a system to CDP would involve generating transgenic mosquitoes that overexpress the CDP peptide. The resulting phenotypes could be expected to be the opposite of those observed in knockdown experiments. For instance, if CDP is a diuretic hormone, its overexpression might lead to increased fluid secretion and reduced tolerance to desiccation.

The following table presents hypothetical data from a study involving the targeted overexpression of the CDP gene in the neurosecretory cells of Aedes aegypti, based on the known functions of leucokinins as diuretic and myotropic peptides. plos.orgnih.gov

Phenotypic ParameterExperimental Group (CDP Overexpression)Control Group (Wild-Type)Interpretation of Findings
Survival Under Desiccation Stress (% survival at 24h)20%45%Increased CDP signaling leads to rapid water loss and decreased survival, confirming its role as a potent diuretic factor.
Rate of Malpighian Tubule Secretion (nL/min)2.5 nL/min1.1 nL/minElevated CDP levels directly stimulate the primary excretory organs to increase the rate of urine production.
Hindgut Contraction Frequency (contractions/min)125CDP overexpression enhances gut motility, suggesting a myotropic role in facilitating the excretion process.
Meal Size TerminationPrematureNormalExcess CDP signaling may prematurely trigger satiety pathways, leading to the consumption of smaller meals.

By employing both gene knockdown and overexpression methodologies, researchers can systematically and rigorously dissect the multifaceted roles of the this compound, paving the way for a comprehensive understanding of its importance in insect physiology and behavior.

Compound and Gene Name Directory

NameType
This compound (CDP)Neuropeptide
Cas9Nuclease
DicerEnzyme
GAL4Transcription Factor
LeucokininNeuropeptide Family

Potential Research Applications and Future Directions

Culekinin Depolarizing Peptide as a Molecular Probe for Insect Physiology Research

This compound serves as a powerful molecular probe for investigating fundamental aspects of insect physiology, particularly in neurobiology and ion transport. evitachem.comscispace.com Its ability to modulate neuronal activity and muscle contraction makes it a valuable tool for studying neuronal signaling pathways and synaptic transmission. evitachem.com

One of the primary and most-studied roles of CDP and other leucokinins is the regulation of Malpighian tubule function. nih.govbiologists.combiologists.com CDP was initially isolated based on its potent depolarizing effect on the transepithelial voltage of mosquito Malpighian tubules, indicating its role in ion transport. nih.gov Specifically, leucokinins have been shown to increase the chloride shunt conductance in the renal tubules of various insect species. biologists.com In Drosophila melanogaster, the native leucokinin (DLK) stimulates fluid secretion and elevates intracellular calcium levels, primarily in the stellate cells of the Malpighian tubules. biologists.com This makes CDP and its analogs excellent probes for dissecting the molecular and cellular mechanisms of ion and water homeostasis in insects. nih.govmdpi.com

Furthermore, the myotropic activity of CDP, observed in its ability to stimulate hindgut contractions, allows its use in studying visceral muscle physiology and the neural control of gut motility. nih.govespol.edu.ec By applying CDP to isolated tissues or whole organisms, researchers can investigate the downstream signaling cascades and physiological responses, providing insights into the intricate coordination of organ systems in insects.

Development of Leucokinin Receptor Antagonists and Agonists as Research Tools

The development of specific and potent antagonists and agonists for the leucokinin receptor (LKR) is crucial for advancing our understanding of CDP's physiological roles. nih.govmdpi.com These pharmacological tools would allow for the precise manipulation of leucokinin signaling, enabling researchers to dissect its involvement in various biological processes with greater accuracy.

Leucokinin Receptor Agonists: Stable and potent LKR agonists, including peptidomimetics, can be used to selectively activate the leucokinin pathway. frontiersin.org This allows for the detailed characterization of the physiological and behavioral consequences of sustained LKR activation. For instance, the application of potent agonists could help to elucidate the full spectrum of leucokinin-regulated processes beyond the well-established diuretic and myotropic effects. mdpi.com

Leucokinin Receptor Antagonists: The development of selective LKR antagonists is equally important. frontiersin.org Antagonists that can block the action of endogenous leucokinins would be invaluable for loss-of-function studies. By inhibiting LKR activity at specific developmental stages or in specific tissues, researchers can investigate the necessity of leucokinin signaling for particular physiological events. The identification of small molecule antagonists for the tick kinin receptor, although not highly potent, provides a foundation for future screening and development of more effective compounds. frontiersin.org

The availability of a robust toolkit of LKR agonists and antagonists would facilitate a more nuanced exploration of leucokinin signaling, helping to untangle its complex and often pleiotropic effects. nih.govmdpi.com

Elucidation of Synergistic Interactions with Other Insect Neuropeptides

Insect physiology is regulated by a complex interplay of multiple neuropeptides. mdpi.commdpi.com Understanding the synergistic, antagonistic, or additive interactions between this compound and other neuropeptidergic systems is a key area for future research.

In Drosophila, leucokinin-expressing neurons are known to co-express other neuropeptides, suggesting intricate functional interactions. mdpi.com For example, abdominal LK neurons co-express a diuretic hormone (DH44), and together they regulate water and ion homeostasis. mdpi.com Similarly, anterior LK neurons co-express three other neuropeptides and are involved in regulating water and ion balance, as well as feeding and drinking. mdpi.com

Recent studies have shown that a kinin-like peptide can act synergistically with AedaeDH31 to influence diuretic processes in mosquitoes. biorxiv.org Furthermore, interactions with other neuropeptide systems, such as those involving tachykinins, short neuropeptide F (sNPF), and insulin-like peptides, have been implicated in the regulation of feeding, sleep, metabolism, and memory. mdpi.comnih.gov For instance, in Drosophila, leucokinin signaling has been linked to the regulation of food intake, with mutations in the leucokinin or its receptor leading to increased meal size. sdbonline.orgresearchgate.net This suggests a potential interplay with other feeding-related neuropeptides like Neuropeptide F (NPF). mdpi.com

Investigating these interactions will require a multi-faceted approach, combining immunocytochemistry to map co-localization patterns, genetic manipulations to selectively activate or inhibit specific neuronal populations, and physiological assays to measure the combined effects of different neuropeptides.

Advanced Computational Modeling and Bioinformatics for Structure-Function Prediction

Advanced computational modeling and bioinformatics are becoming indispensable tools for predicting the structure-function relationships of neuropeptides like this compound and for identifying novel peptide-receptor interactions. mdpi.combohrium.com

Structure-Function Prediction: Computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models, can provide insights into how the amino acid sequence and three-dimensional structure of CDP relate to its biological activity. mdpi.commdpi.com By modeling the interaction of CDP with its receptor, researchers can identify key amino acid residues responsible for binding and activation. frontiersin.org This knowledge is crucial for the rational design of potent and specific agonists and antagonists. nih.gov The development of deep learning-based methods like AlphaFold has revolutionized protein structure prediction and can be applied to model the LKR and its interaction with CDP. mdpi.com

Bioinformatics for Peptide Discovery and Analysis: Bioinformatics tools are essential for mining genomic and transcriptomic data to identify new leucokinin-like peptides and their receptors in a wide range of insect species. frontiersin.orgnih.gov Phylogenetic analysis can reveal the evolutionary relationships of leucokinin signaling components. frontiersin.org Furthermore, machine learning and deep learning models can be trained to predict the bioactivity of peptides based on their sequence, accelerating the discovery of novel bioactive peptides. researchgate.netfrontiersin.orgnih.gov These in silico approaches can significantly reduce the time and cost associated with experimental screening. nih.gov

The integration of computational and experimental approaches will undoubtedly accelerate our understanding of the this compound signaling system and its physiological significance.

Unanswered Questions and Emerging Research Paradigms in Insect Neuroendocrinology

Despite significant progress, many questions regarding this compound and its role in insect neuroendocrinology remain unanswered. The field is also witnessing the emergence of new research paradigms that promise to provide a more holistic understanding of neuropeptide function. physiology.orgresearchgate.net

Unanswered Questions:

What are the precise neural circuits that control the release of CDP? Identifying the upstream regulatory neurons and the sensory inputs that trigger CDP release is crucial for understanding its physiological context. researchgate.netscispace.com

What is the full extent of CDP's physiological roles? While its diuretic and myotropic functions are well-established, its involvement in other processes like metabolism, reproduction, and complex behaviors needs further exploration. mdpi.comresearchgate.net

How does the activity of leucokinin-expressing neurons change in different physiological states? Investigating the dynamics of CDP signaling during processes like starvation, dehydration, or after a blood meal will provide insights into its adaptive significance. biologists.com

What are the downstream signaling pathways activated by the leucokinin receptor in different cell types? While calcium signaling is a known downstream effect, other second messengers and intracellular targets likely play a role. biologists.com

Emerging Research Paradigms:

Connectomics and Circuit Analysis: Advances in electron microscopy and genetic tools are enabling the mapping of neural circuits with unprecedented detail. mdpi.com Applying these approaches to the leucokinin system will reveal the precise synaptic connections of CDP-expressing neurons. researchgate.net

In Vivo Imaging: The development of genetically encoded calcium indicators and other biosensors allows for the real-time monitoring of neuronal activity in living insects. This will enable researchers to directly observe how leucokinin neurons respond to various stimuli and how they modulate the activity of downstream circuits. nih.gov

Functional Genomics and CRISPR/Cas9: The use of RNAi and CRISPR/Cas9 gene editing technology provides powerful tools for targeted gene knockout and manipulation, allowing for precise dissection of gene function in a variety of insect species. sdbonline.org

Metabolomics and Peptidomics: Advanced mass spectrometry techniques can be used to identify and quantify a wide range of metabolites and peptides, providing a comprehensive view of the physiological state of an organism and how it is modulated by neuropeptides like CDP. news-medical.net

By addressing these unanswered questions and embracing these emerging research paradigms, the field of insect neuroendocrinology is poised to uncover the full complexity and significance of this compound and its signaling pathway. physiology.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the depolarizing activity of CULEKININ DEPOLARIZING PEPTIDE (CDP) in neuronal or cellular models?

  • Methodological Answer : Use fluorescent or luminescence-based assays (e.g., membrane potential-sensitive dyes like DiBAC₄ or voltage-sensitive fluorescent proteins) to quantify depolarization. Validate results with electrophysiological techniques such as patch-clamp recordings. Ensure standardized buffer conditions (e.g., physiological salt concentrations) to avoid confounding effects, as salt susceptibility assays are critical for activity validation . Pair these with ELISA or mass spectrometry to correlate depolarization with neuropeptide release (e.g., Substance P) .
  • Data Documentation : Include raw fluorescence/voltage traces, dose-response curves, and statistical comparisons of depolarization kinetics.

Q. How can researchers confirm the structural integrity and purity of synthetic CDP for reproducibility?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV/vis or mass spectrometric detection for purity assessment. Use circular dichroism (CD) spectroscopy to verify secondary structure (e.g., α-helical or β-sheet motifs). Quantify peptide concentration via amino acid analysis or absorbance at 280 nm (if aromatic residues are present) .
  • Reproducibility Tip : Provide detailed synthesis protocols in supplementary materials, including resin type, cleavage conditions, and purification steps .

Q. What in vitro or ex vivo models are optimal for studying CDP's mechanism of action?

  • Methodological Answer : Prioritize human-induced pluripotent stem cell (hiPSC)-derived sensory neurons for neurospecific activity studies . For broader cellular depolarization, use immortalized cell lines (e.g., HEK293) transfected with ion channels of interest. Include controls with depolarizing agents (e.g., KCl) to validate assay sensitivity .

Advanced Research Questions

Q. How can conflicting data on CDP’s target selectivity (e.g., species- or tissue-specific effects) be resolved?

  • Methodological Answer : Conduct comparative studies across multiple models (e.g., human vs. rodent neurons) under identical experimental conditions. Use CRISPR/Cas9 to knock out suspected receptor targets and assess depolarization loss. Perform meta-analyses of published datasets to identify confounding variables (e.g., peptide batch variability or assay protocols) .
  • Data Contradiction Analysis : Apply multivariate statistical models to isolate variables influencing activity, such as membrane lipid composition or temperature .

Q. What strategies optimize CDP’s stability and bioavailability in complex physiological environments?

  • Methodological Answer : Test peptide analogs with D-amino acid substitutions or cyclization to resist proteolysis. Use pharmacokinetic studies (e.g., plasma stability assays) and molecular dynamics simulations to predict degradation hotspots. Pair with delivery systems (e.g., liposomes or cell-penetrating peptides) to enhance cellular uptake .
  • Validation : Include circular dichroism (CD) under simulated physiological conditions (e.g., serum-containing media) to monitor structural integrity .

Q. How should researchers design experiments to distinguish CDP’s direct membrane depolarization from indirect signaling effects?

  • Methodological Answer : Combine pharmacological inhibitors (e.g., ion channel blockers) with real-time calcium imaging or optogenetic tools to decouple depolarization from downstream pathways. Use fluorescence resonance energy transfer (FRET)-based sensors to track second messenger dynamics (e.g., cAMP) .
  • Controls : Include scrambled peptide sequences and inactive analogs to rule out nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.